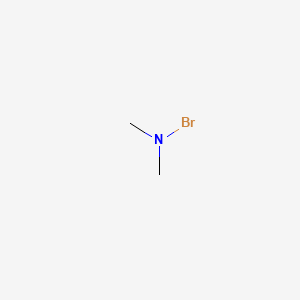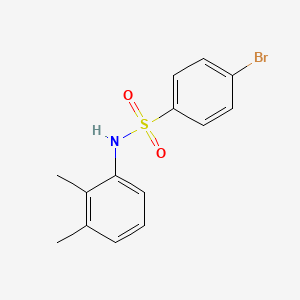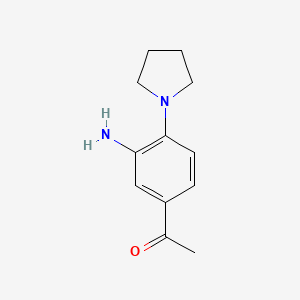
1-(3-Amino-4-pyrrolidin-1-YL-phenyl)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-4-(pyrrolidin-1-yl)phenyl)ethanone is an organic compound with the molecular formula C12H16N2O It features a phenyl ring substituted with an amino group and a pyrrolidinyl group, along with an ethanone moiety
準備方法
The synthesis of 1-(3-Amino-4-(pyrrolidin-1-yl)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Intermediate: The initial step involves the formation of a pyrrolidinyl intermediate through the reaction of a suitable precursor with pyrrolidine under controlled conditions.
Amination: The intermediate is then subjected to amination, introducing the amino group at the desired position on the phenyl ring.
Ketone Formation: Finally, the ethanone moiety is introduced through a reaction involving an appropriate ketone precursor.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
化学反応の分析
1-(3-Amino-4-(pyrrolidin-1-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ketone group to an alcohol.
Substitution: The amino and pyrrolidinyl groups can participate in substitution reactions, where they are replaced by other functional groups under suitable conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the nature of the reagents and reaction conditions used.
科学的研究の応用
1-(3-Amino-4-(pyrrolidin-1-yl)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents targeting specific biological pathways.
Material Science: It is explored for its use in the synthesis of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential effects and mechanisms of action.
作用機序
The mechanism of action of 1-(3-Amino-4-(pyrrolidin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
1-(3-Amino-4-(pyrrolidin-1-yl)phenyl)ethanone can be compared with other similar compounds, such as:
1-(4-(Pyrrolidin-1-yl)phenyl)ethanone: This compound lacks the amino group, which may result in different chemical and biological properties.
1-(3-Amino-4-(piperidin-1-yl)phenyl)ethanone: The substitution of pyrrolidine with piperidine can lead to variations in the compound’s reactivity and interactions with biological targets.
The uniqueness of 1-(3-Amino-4-(pyrrolidin-1-yl)phenyl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
特性
CAS番号 |
887595-28-0 |
|---|---|
分子式 |
C12H16N2O |
分子量 |
204.27 g/mol |
IUPAC名 |
1-(3-amino-4-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C12H16N2O/c1-9(15)10-4-5-12(11(13)8-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 |
InChIキー |
BPCLNKJBAMBHQM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide](/img/structure/B15147534.png)
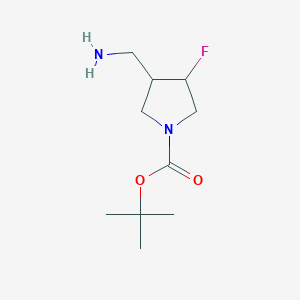
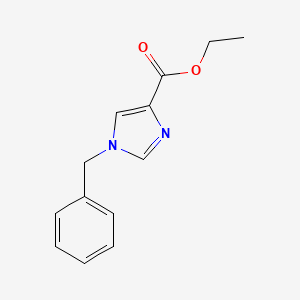
![3-[3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid](/img/structure/B15147554.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B15147562.png)
![5-(2-nitrophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B15147570.png)
![5-(3-chlorophenyl)-N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B15147579.png)
![N-[(E)-(4-ethylphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B15147588.png)
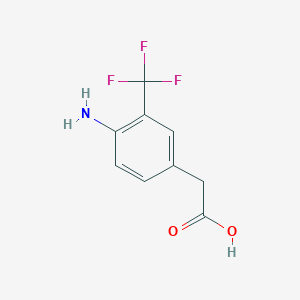
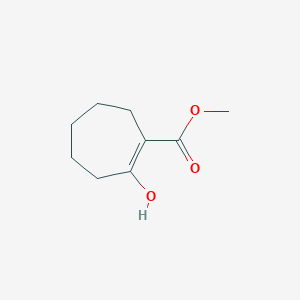
![4-Hydrazinylfuro[3,2-c]pyridine](/img/structure/B15147609.png)
![(2Z)-2-[(4-iodophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15147616.png)
